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molecular formula C13H14N2O4 B1504546 2-Tert-butyl-5-nitro-1H-indole-7-carboxylic acid CAS No. 952664-99-2

2-Tert-butyl-5-nitro-1H-indole-7-carboxylic acid

Cat. No. B1504546
M. Wt: 262.26 g/mol
InChI Key: ZXRVTTQBJADJPU-UHFFFAOYSA-N
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Patent
US07776905B2

Procedure details

SOCl2 (3.6 g, 30 mol) was added dropwise to a solution of 2-tert-butyl-5-nitro-1H-indole-7-carboxylic acid (4.0 g, 15 mol) and methanol (30 mL) at 0° C. The mixture was stirred at 80° C. for 12 h. The solvent was evaporated under vacuum and the residue was purified by column chromatography on silica gel (5% EtOAc in petroleum ether) to afford methyl 2-tert-butyl-5-nitro-1H-indole-7-carboxylate (2.95 g, 70%). 1H NMR (CDCl3, 300 MHz) δ 9.99 (brs, 1H), 8.70 (d, J=2.1 Hz, 1H), 8.65 (d, J=2.1 Hz, 1H), 6.50 (d, J=2.4 Hz, 1H), 4.04 (s, 3H), 1.44 (s, 9H).
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O=S(Cl)Cl.[C:5]([C:9]1[NH:10][C:11]2[C:16]([CH:17]=1)=[CH:15][C:14]([N+:18]([O-:20])=[O:19])=[CH:13][C:12]=2[C:21]([OH:23])=[O:22])([CH3:8])([CH3:7])[CH3:6].[CH3:24]O>>[C:5]([C:9]1[NH:10][C:11]2[C:16]([CH:17]=1)=[CH:15][C:14]([N+:18]([O-:20])=[O:19])=[CH:13][C:12]=2[C:21]([O:23][CH3:24])=[O:22])([CH3:8])([CH3:6])[CH3:7]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)(C)C=1NC2=C(C=C(C=C2C1)[N+](=O)[O-])C(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (5% EtOAc in petroleum ether)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)(C)(C)C=1NC2=C(C=C(C=C2C1)[N+](=O)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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